molecular formula C14H14ClNO B14602161 3-Chloro-N-(2-phenoxyethyl)aniline CAS No. 61040-71-9

3-Chloro-N-(2-phenoxyethyl)aniline

Katalognummer: B14602161
CAS-Nummer: 61040-71-9
Molekulargewicht: 247.72 g/mol
InChI-Schlüssel: LLBCGWXFUODXEM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Chloro-N-(2-phenoxyethyl)aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a chloro group, a phenoxyethyl group, and an aniline moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-N-(2-phenoxyethyl)aniline typically involves the reaction of 3-chloroaniline with 2-phenoxyethanol. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

3-Chloro-N-(2-phenoxyethyl)aniline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .

Wissenschaftliche Forschungsanwendungen

3-Chloro-N-(2-phenoxyethyl)aniline has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 3-Chloro-N-(2-phenoxyethyl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Chloro-N-(2-phenoxyethyl)aniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chloro and phenoxyethyl groups make it a versatile intermediate for various synthetic applications .

Eigenschaften

CAS-Nummer

61040-71-9

Molekularformel

C14H14ClNO

Molekulargewicht

247.72 g/mol

IUPAC-Name

3-chloro-N-(2-phenoxyethyl)aniline

InChI

InChI=1S/C14H14ClNO/c15-12-5-4-6-13(11-12)16-9-10-17-14-7-2-1-3-8-14/h1-8,11,16H,9-10H2

InChI-Schlüssel

LLBCGWXFUODXEM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)OCCNC2=CC(=CC=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.